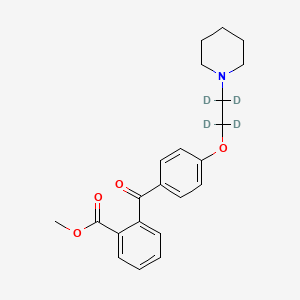![molecular formula C14H21NO3 B12409852 benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a chiral center at the 2-position of the 4-methylpentan-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]carbamate.
Reduction: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]amine.
Substitution: Formation of substituted benzyl carbamates.
Applications De Recherche Scientifique
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target proteins. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparaison Avec Des Composés Similaires
- Benzyl N-hydroxy-N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
- Benzyl N-(2-hydroxyethyl)carbamate
- Benzyl N-(2-hydroxy-2-methylpropyl)carbamate
Comparison: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is unique due to its specific chiral center and the presence of a hydroxy group, which can significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-11(2)9-12(3)15(17)14(16)18-10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3/t12-/m0/s1 |
Clé InChI |
GBRIRUNXMKHZPN-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)CC(C)N(C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



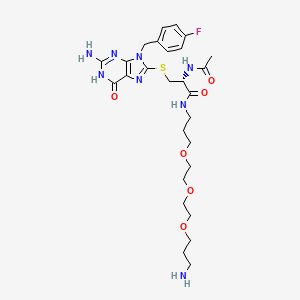
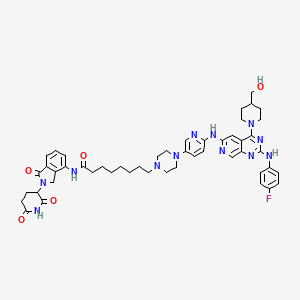
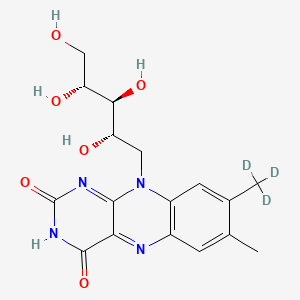
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

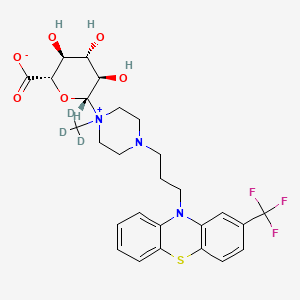
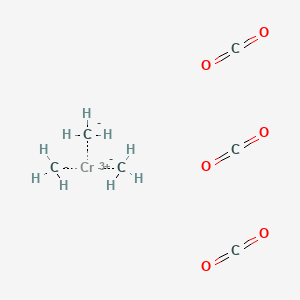
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

